1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride
Description
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a cyclopentane core substituted with a pyrrolidine-methyl group and a carboxylic acid moiety, neutralized as a hydrochloride salt.
Properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)11(5-1-2-6-11)9-12-7-3-4-8-12;/h1-9H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRRNRSJXZOFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCCC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidinylmethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent, such as bromomethylcyclopentane, under basic conditions to form the pyrrolidinylmethyl intermediate.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to introduce the carboxylic acid group.
Hydrochloride Salt Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Chemical Formula : C₉H₁₆ClNO₂
- Molecular Weight : 205.68 g/mol
- IUPAC Name : 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid; hydrochloride
- Appearance : Powder
Inhibition of Metalloproteases
One of the primary applications of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride is its role as an inhibitor of metalloproteases, particularly zinc hydrolases. These enzymes are implicated in various diseases, including:
- Myocardial ischemia
- Congestive heart failure
- Hypertension
- Cancer
Studies have shown that compounds with similar structures can effectively inhibit the activity of metalloproteases, making them potential candidates for treating conditions associated with excessive metalloprotease activity .
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The presence of the pyrrolidine ring enhances the biological activity of these compounds against various cancer cell lines. For instance, certain analogs have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Metalloprotease Inhibition | Inhibits zinc-dependent metalloproteases involved in disease pathology |
| Anticancer Properties | Induces apoptosis and inhibits proliferation in cancer cell lines |
| Neuroprotective Effects | Potential neuroprotective effects through modulation of signaling pathways |
Inhibition of Endothelin-Converting Enzyme
A study highlighted the effectiveness of pyrrolidine derivatives in inhibiting endothelin-converting enzyme (ECE), which is crucial for regulating blood pressure and cardiovascular health. The inhibition of ECE by these compounds suggests their potential use in treating hypertension and related cardiovascular disorders .
Anticonvulsant Activity
Another investigation focused on the anticonvulsant properties of pyrrolidine-based compounds, where specific analogs demonstrated significant protective effects against induced seizures in animal models. This finding positions these compounds as potential therapeutic agents for epilepsy and other seizure disorders .
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylmethyl group can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropane Analog
- Compound : 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride (CAS 2203071-82-1)
- Key Differences : Replaces cyclopentane with a smaller, strained cyclopropane ring.
- Implications : Reduced steric bulk may enhance binding to flat enzymatic pockets but decrease stability due to ring strain .
Azepane-Methyl Derivative
- Compound : 1-[(Azepan-1-yl)methyl]cyclopentane-1-carboxylic acid hydrochloride (CAS 2230802-92-1)
- Key Differences : Substitutes pyrrolidine (5-membered) with azepane (7-membered ring).
- Implications : Increased ring size alters lipophilicity (logP) and pharmacokinetics. The azepane’s flexibility may improve target engagement but reduce selectivity .
Aromatic vs. Aliphatic Backbone
- Compound : 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride (CAS 887922-93-2)
- Key Differences : Cyclopentane replaced with a benzene ring.
- Implications : The aromatic system enhances π-π stacking interactions but may reduce solubility in aqueous media compared to aliphatic cyclopentane .
Amino Group Modifications
- Compound: 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride
- Key Differences: Pyrrolidine replaced with a primary aminomethyl group.
Physicochemical and Pharmacological Data Comparison
†Calculated based on formula C12H20ClNO2. ‡Closest analogs in suggest cyclopropane variants (e.g., CAS 2203071-82-1).
Biological Activity
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine moiety attached to a cyclopentane carboxylic acid structure. Its hydrochloride form enhances solubility, which is crucial for biological assays and therapeutic applications.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been identified as an effective inhibitor of arginase, which plays a critical role in the urea cycle and nitric oxide synthesis. Inhibition of this enzyme can have implications in treating conditions such as cancer and cardiovascular diseases .
- Antiviral Properties : Similar compounds have shown potential as antagonists of the CCR5 receptor, which is essential for HIV entry into cells. This suggests that this compound may also exhibit antiviral activity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been shown to suppress cell proliferation and induce apoptosis in ovarian cancer cells (A2780 and OVCAR3), indicating its potential as an anticancer agent .
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The results indicated:
- IC50 Values : The compound displayed IC50 values in the nanomolar range against specific kinases involved in cancer progression, suggesting potent activity .
- Cell Cycle Arrest : Treatment with the compound resulted in G1 phase arrest in cancer cells, highlighting its ability to interfere with cell cycle regulation .
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | Arginase inhibition | 45 | Enzyme inhibition |
| Analog A | Antiviral (CCR5 antagonist) | 30 | Receptor blockade |
| Analog B | Anticancer (FLT3 inhibitor) | 7.89 | Kinase inhibition |
Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
- Viral Infections : Potential use as an antiviral agent targeting CCR5 could aid in HIV treatment strategies.
Q & A
Q. What are the recommended synthetic routes for 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride?
The synthesis typically involves a multi-step process, including:
- Condensation reactions : Reacting pyrrolidine derivatives with cyclopentane precursors (e.g., cyclopentanecarboxylic acid esters or halides) under basic conditions .
- Hydrochloride salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt .
- Key parameters : Temperature control (e.g., 80°C for 17 hours in analogous reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents to minimize by-products .
Q. How can reaction conditions be optimized to maximize yield and purity?
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and reaction time. For example, higher temperatures (70–90°C) may accelerate coupling but risk decomposition .
- Purification strategies : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water mixtures) to isolate the hydrochloride salt .
- Monitoring : Employ TLC or HPLC to track reaction progress and identify by-products early .
Q. What analytical techniques are critical for characterizing this compound?
Q. What are the recommended handling and storage protocols?
- Handling : Use gloves and goggles in a fume hood to avoid inhalation/contact. The hydrochloride salt is hygroscopic; store in a desiccator under nitrogen .
- Stability : Store at 2–8°C in amber glass vials to prevent light- or moisture-induced degradation .
Advanced Research Questions
Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?
- Modify substituents : Replace the pyrrolidine group with piperidine or azetidine to assess steric/electronic effects on bioactivity .
- Cyclopentane ring variations : Introduce substituents (e.g., halogens or methyl groups) to alter lipophilicity and binding affinity .
- Methodology : Use computational docking (e.g., AutoDock Vina) to predict target interactions before synthesizing analogs .
Q. How can discrepancies in reported reaction conditions be resolved?
Q. What strategies address stereochemical challenges in synthesis and analysis?
Q. How does the hydrochloride salt form impact solubility and crystallization?
Q. What methodologies assess the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
